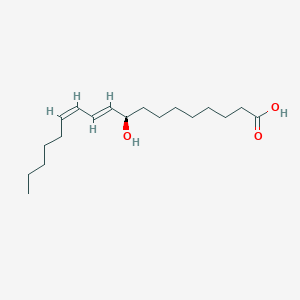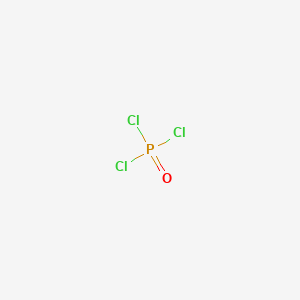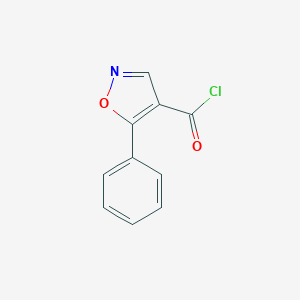
5-Phenyl-1,2-oxazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-1,2-oxazole-4-carbonyl chloride, also known as POCl3, is a chemical compound widely used in organic synthesis. It is a colorless to yellowish liquid with a pungent odor and is highly reactive. POCl3 is commonly used as a chlorinating agent in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
5-Phenyl-1,2-oxazole-4-carbonyl chloride acts as a chlorinating agent in organic synthesis. It reacts with various functional groups, such as alcohols, amines, and carboxylic acids, to form chlorinated products. The mechanism of the reaction involves the formation of an intermediate complex between 5-Phenyl-1,2-oxazole-4-carbonyl chloride and the functional group, followed by the substitution of the hydroxyl, amino, or carboxyl group with a chlorine atom.
Biochemische Und Physiologische Effekte
5-Phenyl-1,2-oxazole-4-carbonyl chloride has no known biochemical or physiological effects on humans. However, it is a highly reactive and corrosive compound that can cause severe burns and respiratory irritation if not handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
5-Phenyl-1,2-oxazole-4-carbonyl chloride is a highly efficient chlorinating agent that can be used in small quantities to achieve high yields of chlorinated products. It is also readily available and relatively inexpensive. However, 5-Phenyl-1,2-oxazole-4-carbonyl chloride is a highly reactive and corrosive compound that requires careful handling and storage. It should be used in a well-ventilated area, and protective clothing and equipment should be worn at all times.
Zukünftige Richtungen
5-Phenyl-1,2-oxazole-4-carbonyl chloride has a wide range of applications in organic synthesis, and future research could focus on developing new methods for its use. One area of research could be the development of new catalysts that could improve the efficiency and selectivity of 5-Phenyl-1,2-oxazole-4-carbonyl chloride reactions. Another area of research could be the use of 5-Phenyl-1,2-oxazole-4-carbonyl chloride in the synthesis of new materials, such as polymers and nanoparticles. Additionally, research could focus on the development of new synthetic routes that could reduce the environmental impact of 5-Phenyl-1,2-oxazole-4-carbonyl chloride synthesis and use.
Synthesemethoden
5-Phenyl-1,2-oxazole-4-carbonyl chloride is synthesized by reacting phosphorus pentoxide (P2O5) and phosphorus trichloride (PCl3) in a 1:3 molar ratio. The reaction takes place in a reflux apparatus, and the product is distilled under reduced pressure to obtain pure 5-Phenyl-1,2-oxazole-4-carbonyl chloride.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-1,2-oxazole-4-carbonyl chloride is widely used in scientific research for the synthesis of various organic compounds. It is used in the preparation of amides, esters, and other functional groups. 5-Phenyl-1,2-oxazole-4-carbonyl chloride is also used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and benzimidazoles. These compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Eigenschaften
CAS-Nummer |
136995-29-4 |
|---|---|
Produktname |
5-Phenyl-1,2-oxazole-4-carbonyl chloride |
Molekularformel |
C10H6ClNO2 |
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
5-phenyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C10H6ClNO2/c11-10(13)8-6-12-14-9(8)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
GRCVQCCYLUGKPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NO2)C(=O)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=NO2)C(=O)Cl |
Synonyme |
4-Isoxazolecarbonyl chloride, 5-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



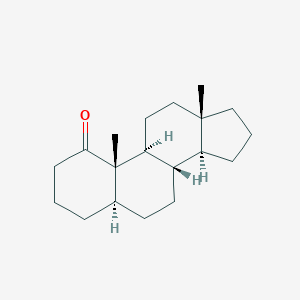

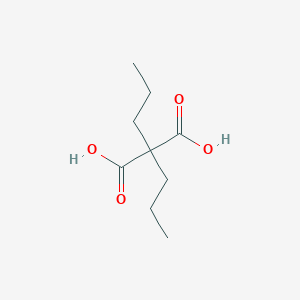

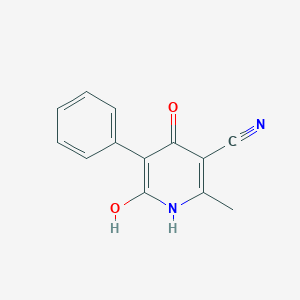
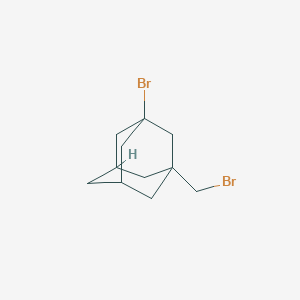


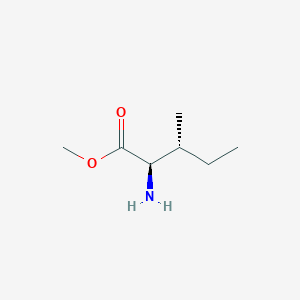

![N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B157103.png)
